molecular formula C16H15F2N3Si B1673485 Flusilazole CAS No. 85509-19-9

Flusilazole

Cat. No. B1673485
CAS RN: 85509-19-9
M. Wt: 315.39 g/mol
InChI Key: FQKUGOMFVDPBIZ-UHFFFAOYSA-N
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Description

Flusilazole (DPX-H6573) is an organosilicon fungicide invented by DuPont. It is used to control fungal infections on a variety of fruit and vegetable crops. It is moderately toxic to animals and has been shown to produce birth defects in high doses .


Synthesis Analysis

Flusilazole has been synthesized from Cl3GeCH2Cl by both a three-step and a four-step synthesis . Detailed procedures for the preparation of flusilazole on the laboratory scale are described using dichloro(chloromethyl)methylsilane as the starting material .


Molecular Structure Analysis

Flusilazole has a molecular formula of C16H15F2N3Si and a molecular weight of 315.39 g/mol . The IUPAC name is bis (4-fluorophenyl)-methyl- (1,2,4-triazol-1-ylmethyl)silane .


Chemical Reactions Analysis

The reaction kinetics and mechanism of flusilazole with sulfate and hydroxyl radicals were studied. The rate constant of the radicals with the fungicide were determined by laser flash photolysis of peroxodisulfate and hydrogen peroxide .


Physical And Chemical Properties Analysis

Flusilazole is a non-volatile compound that is, in general, expected to be persistent and to have low mobility in soil. It is stable to hydrolysis and to aqueous .

Scientific Research Applications

Reaction Kinetics and Mechanisms

Flusilazole's interaction with sulfate and hydroxyl radicals has been studied to understand its degradation process. This research is crucial for assessing the environmental fate of flusilazole and its potential impact on ecosystems. The study found significant reaction rates between flusilazole and these radicals, leading to the formation of degradation products such as bis(4-fluorophenyl)-hydroxy-methylsilane and non-toxic silicic acid diethyl bis(trimethylsilyl) ester (Mercado et al., 2018).

Environmental and Health Impact

Investigations into the genotoxic effects of flusilazole on somatic cells of Allium cepa highlighted its potential to induce chromosomal abnormalities, signifying its environmental and health risks. The study underscores the importance of evaluating the cytogenetic effects of fungicides to ensure environmental safety and public health (Ozakca & Silah, 2013).

Endocrine Disruption and Reproductive Toxicity

Flusilazole has shown endocrine-disrupting effects in vitro and in vivo, impacting reproductive parameters and hormone profiles in experimental models. This work is critical for understanding the broader implications of pesticide exposure on mammalian endocrine systems, highlighting the need for careful use and regulation of such chemicals (Draskau et al., 2019).

Molecular Mechanisms of Toxicity

Research on the molecular fingerprints of conazoles, including flusilazole, via functional genomic profiling, offers insights into their toxicity mechanisms. Such studies are valuable for the development of safer fungicides and understanding how these compounds interact with biological systems at the molecular level (Guan et al., 2020).

Safety And Hazards

Flusilazole is harmful if swallowed, suspected of causing cancer, and toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Azole resistance in environmental Aspergillus spp. is a matter of grave clinical concern as transfer of resistance from the environment to clinical settings is inevitable. There is a need for regular surveillance of pesticide use in agriculture, detection of triazole-resistant Aspergillus species in environmental and clinical settings, and development of new antifungal drugs .

properties

IUPAC Name

bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3Si/c1-22(12-21-11-19-10-20-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUGOMFVDPBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CN1C=NC=N1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024235
Record name Flusilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flusilazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Flusilazole

CAS RN

85509-19-9
Record name Flusilazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85509-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flusilazole [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flusilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole, 1-[[bis(4-fluorophenyl)methylsilyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUSILAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3WG2VVD87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flusilazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 °C
Record name Flusilazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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